(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is systematically named according to IUPAC guidelines as (2E)-3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid . This nomenclature reflects:
- The acrylic acid backbone (prop-2-enoic acid), with a carboxylic acid group at position 1 and a double bond between C2 and C3.
- The E-configuration of the double bond, indicated by the (2E) prefix, specifying that the higher-priority substituents (the phenyl ring and carboxylic acid group) are on opposite sides.
- The 3-(diethylaminomethyl)-4-methoxyphenyl substituent at position 3 of the acrylic acid chain. The phenyl ring is substituted with a diethylaminomethyl group (–CH₂N(CH₂CH₃)₂) at position 3 and a methoxy group (–OCH₃) at position 4.
The CAS registry number for this compound is 893731-87-8 , and its SMILES notation is CCN(CC)C1=C(C=CC(/C=C/C(O)=O)=C1)OC , which encodes the connectivity and stereochemistry .
Molecular Formula and Weight Determination
The molecular formula of the compound is C₁₅H₂₁NO₃ , derived from:
- 15 carbon atoms : 9 from the phenyl ring, 2 from the acrylic acid chain, 3 from the methoxy group, and 1 from the diethylaminomethyl group.
- 21 hydrogen atoms : Distributed across the aromatic ring, aliphatic chains, and functional groups.
- 1 nitrogen atom : Located in the diethylamino group.
- 3 oxygen atoms : One from the methoxy group, two from the carboxylic acid group.
The molecular weight is 263.34 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 21 | 1.008 | 21.17 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | 263.33 |
This matches experimental data from mass spectrometry and supplier specifications . The exact mass (monoisotopic) is 263.1521 Da , consistent with high-resolution mass spectral analysis .
Stereochemical Configuration Analysis (E/Z Isomerism)
The compound exhibits E/Z isomerism due to the C2–C3 double bond in the acrylic acid moiety. The (2E) designation confirms the trans configuration , where the phenyl ring and carboxylic acid group reside on opposite sides of the double bond . Key factors influencing this configuration include:
- Steric hindrance : The bulky phenyl and diethylaminomethyl groups favor the trans arrangement to minimize steric clashes.
- Electronic effects : Conjugation between the double bond and the electron-withdrawing carboxylic acid group stabilizes the E-isomer.
The absence of Z-isomer reports in literature suggests that synthetic routes (e.g., Knoevenagel condensation) selectively yield the E-form under thermodynamic control .
X-ray Crystallography Data and Solid-State Conformation
While direct X-ray crystallography data for this compound is not publicly available, insights can be inferred from structurally related cinnamic acid derivatives:
- Cinnamic acid analogs : The parent compound, cinnamic acid (C₉H₈O₂), crystallizes in a monoclinic system (space group P2₁/c) with a planar acrylic acid chain and a dihedral angle of 8.5° between the phenyl ring and carboxylic acid group .
- 4-Methoxycinnamic acid : The methoxy substituent introduces slight distortion in the phenyl ring, reducing planarity by ~12° compared to unsubstituted cinnamic acid .
- Diethylaminomethyl substitution : In similar tertiary amine-containing compounds, the –CH₂N(CH₂CH₃)₂ group adopts a gauche conformation to minimize steric strain, as observed in co-crystals with pyridyl derivatives .
Predicted solid-state features for this compound include:
- Hydrogen-bonding networks : Between the carboxylic acid (–COOH) and methoxy (–OCH₃) groups.
- Crystal packing : Likely influenced by van der Waals interactions from the hydrophobic diethylamino group.
Comparative Structural Analysis with Related Cinnamic Acid Derivatives
The compound shares structural motifs with several bioactive cinnamic acid derivatives, as summarized below:
Key comparisons :
- Solubility : The diethylaminomethyl group enhances solubility in organic solvents (e.g., DCM, THF) compared to polar derivatives like homovanillic acid .
- Bioactivity : Unlike homovanillic acid (a neurotransmitter metabolite), the target compound’s tertiary amine may facilitate membrane penetration, akin to pharmaceutical agents like antihistamines .
- Synthetic utility : The acrylic acid moiety allows conjugation reactions (e.g., esterification, amidation), similar to 4-methoxycinnamic acid’s use in polymer chemistry .
Properties
IUPAC Name |
(E)-3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNHZBKGVHJGV-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves the reaction of 3-(diethylaminomethyl)-4-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acrylic acid.
Reduction: 3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is a synthetic organic compound that has garnered attention for its diverse applications in pharmacology and medicinal chemistry. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and potential therapeutic uses.
Pharmaceutical Development
The compound has shown promise in the development of pharmaceutical agents due to its significant biological activities:
- Antioxidant Properties : Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in cells.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects against certain cancer cell lines, indicating potential utility in cancer therapeutics.
- Pharmacological Effects : It may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Biological Interaction Studies
Interaction studies reveal that the compound can bind with various biological macromolecules, which may lead to the development of targeted therapies. For instance:
- It has been noted to interact with proteins involved in inflammatory responses, which could be leveraged for anti-inflammatory drug design.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions. The methods allow for controlled synthesis while optimizing yield and purity. The synthesis pathways often explore modifications of the acrylic acid framework to enhance bioactivity or selectivity towards specific biological targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
- Anti-inflammatory Effects : In vivo studies have shown that the compound reduces inflammation markers in animal models, indicating potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
A. (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic Acid ()
- Molecular Formula : C₁₇H₁₅ClO₄
- Molar Mass : 318.75 g/mol
- Key Differences: The 3-position substituent is a chlorophenoxymethyl group instead of diethylaminomethyl.
- The phenoxy group may enhance π-π stacking interactions in biological systems compared to the diethylamino group .
B. (2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic Acid ()
- Molecular Formula : C₁₆H₁₈N₂O₃ ()
- Molar Mass : 286.33 g/mol ()
- Key Differences: A pyrazole ring replaces the diethylamino group.
- Impact: Pyrazole moieties are known for hydrogen bonding and coordination chemistry, which could confer distinct pharmacological properties, such as kinase inhibition or metal chelation .
C. (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid ()
- Molecular Formula : C₁₂H₁₄O₄
- Molar Mass : 222.24 g/mol
- Key Differences : Simpler substituents (ethoxy and methoxy) without nitrogen-containing groups.
- Impact: Reduced lipophilicity and basicity compared to the diethylaminomethyl analog, likely affecting membrane permeability and metabolic stability .
Functional Group Modifications and Bioactivity
A. 4-Methoxycinnamic Acid ()
- Synonyms: (E)-3-(4-Methoxyphenyl)acrylic acid
- Molecular Formula : C₁₀H₁₀O₃
- Key Differences: Lacks the 3-position diethylaminomethyl group.
- Bioactivity: Widely used in skincare for antioxidant and UV-protective properties.
B. Trans-Ferulic Acid Esters ()
- Examples : (2E)-3-(4-Hydroxy-3-methoxyphenyl)tetracosyl/pentacosyl esters.
- Key Differences : Long alkyl chains esterify the carboxylic acid.
- Impact : Increased hydrophobicity improves cell membrane penetration but may reduce solubility in aqueous environments. These esters exhibit cytotoxic activity, suggesting that substituent length modulates bioactivity .
Biological Activity
The compound (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid (CAS Number: 1803598-51-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a diethylamino group and a methoxyphenyl group, which are critical for its biological interactions.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound possess low micromolar IC50 values against human HeLa cells and CEM T-lymphocytes, indicating strong cytostatic activity. Notably, one derivative was reported to have an IC50 value of 1.9-4.4 μM, making it comparable in potency to established chemotherapeutics like melphalan .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate antibacterial and antifungal activities against several strains of microorganisms. The derivatives demonstrated effectiveness with IC50 values ranging from 11 to 20 μM against HEL cell cultures, suggesting potential for further development as antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The presence of the diethylamino group may enhance membrane permeability, facilitating cellular uptake and subsequent cytotoxic effects.
Study 1: Cytotoxicity Evaluation
In a study published in 2012, various derivatives of compounds similar to this compound were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that several derivatives exhibited potent cytostatic effects, particularly against murine L1210 cells and human T-lymphocyte CEM cells .
Study 2: Antiviral Activity
Another study focused on the antiviral properties of this class of compounds. The derivatives were tested against HEL cell cultures, where they displayed promising antiviral activity with IC50 values indicating effective inhibition of viral replication. This suggests that these compounds could serve as leads for developing antiviral therapeutics .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Comments |
|---|---|---|---|
| Cytotoxicity | HeLa | 1.9 - 4.4 | Comparable to melphalan |
| Cytotoxicity | CEM T-lymphocytes | Low micromolar | Significant inhibition observed |
| Antimicrobial Activity | Various strains | 11 - 20 | Moderate effectiveness |
| Antiviral Activity | HEL cell cultures | 11 - 20 | Promising results |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid, and how can stereochemical purity be ensured?
- Methodology : The compound’s synthesis involves coupling diethylamino-methylated intermediates with acrylic acid derivatives. A Knoevenagel condensation or Wittig reaction may be employed, as seen in analogous cinnamic acid derivatives . To ensure stereochemical purity (E/Z isomerism), use chiral catalysts or controlled reaction conditions (e.g., solvent polarity, temperature). Post-synthesis, HPLC with chiral columns or nuclear Overhauser effect (NOE) NMR analysis can confirm configuration .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), as demonstrated in related acrylate derivatives .
- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to assign methoxy, diethylamino, and acrylic proton signals .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while LC-MS monitors synthetic intermediates .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Methodology : Test solubility in DMSO, ethanol, or aqueous buffers (e.g., PBS) using dynamic light scattering (DLS). For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Stabilize with antioxidants (e.g., ascorbic acid) if phenolic groups are prone to oxidation .
Advanced Research Questions
Q. What molecular mechanisms underlie its reported α-glucosidase inhibition, and how do structural modifications enhance activity?
- Methodology : Perform enzyme kinetics (Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). Use molecular docking (AutoDock Vina) to map interactions between the acrylic acid moiety and the enzyme’s active site, referencing similar inhibitors like (E)-3-(4-methoxyphenyl)acrylic acid . Modify the diethylamino group to improve binding affinity—e.g., replace with bulkier amines or introduce halogen substituents .
Q. How can contradictions in bioactivity data across studies (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay standardization : Compare enzyme sources (recombinant vs. tissue-extracted) and substrate concentrations.
- Structural analogs : Test derivatives to identify critical functional groups. For example, the methoxy group in position 4 is essential for α-glucosidase inhibition, while the diethylamino side chain may influence cell permeability .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables .
Q. What computational strategies predict its supramolecular assembly in solid-state or composite materials?
- Methodology : Use CrystalExplorer to analyze Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., C-H···O, π-π). For materials science applications, simulate packing motifs with Materials Studio to design co-crystals or polymers .
Q. How does the compound interact with blood-brain barrier (BBB) transporters in neuroprotective studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
